PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from the preparation of the quinoline and benzothiophene moieties. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the use of various reagents and catalysts under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of biological processes and interactions, particularly those involving quinoline derivatives.
Mechanism of Action
The mechanism of action of PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Ciprofloxacin: An antimicrobial agent with a quinoline core structure.
Chloroquine: An antimalarial drug with a quinoline nucleus.
Nalidixic Acid: An antibacterial agent derived from quinoline.
Uniqueness
PROPYL 2-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H32N2O3S |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
propyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C31H32N2O3S/c1-4-16-36-31(35)28-23-15-10-19(3)17-27(23)37-30(28)33-29(34)24-18-26(21-13-11-20(5-2)12-14-21)32-25-9-7-6-8-22(24)25/h6-9,11-14,18-19H,4-5,10,15-17H2,1-3H3,(H,33,34) |
InChI Key |
VAABFQIBEDKEDT-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)CC |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)CC |
Origin of Product |
United States |
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